

A Technical Guide to the Spectroscopic Analysis of Butyl Isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl isocyanate*

Cat. No.: *B149574*

[Get Quote](#)

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **butyl isocyanate**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound. The document outlines key quantitative data, detailed experimental protocols for data acquisition, and a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **butyl isocyanate** (CAS No: 111-36-4, Molecular Formula: C₅H₉NO, Molecular Weight: 99.13 g/mol).[\[1\]](#)[\[2\]](#)

Table 1: ¹H NMR Data for **Butyl Isocyanate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.3	Triplet	2H	-CH ₂ -NCO
~1.6	Multiplet	2H	-CH ₂ -CH ₂ NCO
~1.4	Multiplet	2H	CH ₃ -CH ₂ -
~0.9	Triplet	3H	CH ₃ -

Solvent: CDCl₃,
Instrument: 90 MHz
NMR Spectrometer.[\[1\]](#)
[\[3\]](#)

Table 2: ¹³C NMR Data for **Butyl Isocyanate**

Chemical Shift (ppm)	Assignment
~128.5	-N=C=O
~42.5	-CH ₂ -NCO
~31.0	-CH ₂ -CH ₂ NCO
~19.5	CH ₃ -CH ₂ -
~13.5	CH ₃ -

Solvent: CDCl₃.[\[1\]](#)[\[4\]](#)

Table 3: Key IR Absorption Bands for **Butyl Isocyanate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2270	Strong	-N=C=O asymmetric stretch
2960-2870	Medium	C-H alkane stretch
1465	Medium	-CH ₂ - scissoring
1380	Medium	-CH ₃ bending

Sample Preparation: Neat
liquid film between salt plates.

[1][5][6][7]

Table 4: Mass Spectrometry (Electron Ionization) Data for **Butyl Isocyanate**

m/z	Relative Intensity (%)	Assignment
99	~2.8	[M] ⁺ (Molecular Ion)
56	~42.5	[M - C ₃ H ₇] ⁺ or [C ₄ H ₈] ⁺
43	100.0	[C ₃ H ₇] ⁺ (Base Peak)
41	~87.7	[C ₃ H ₅] ⁺
29	~16.7	[C ₂ H ₅] ⁺
27	~49.8	[C ₂ H ₃] ⁺

Source Temperature: 280 °C,

Sample Temperature: 180 °C,

75 eV.[2][8]

Detailed Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above for a liquid sample such as **butyl isocyanate**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

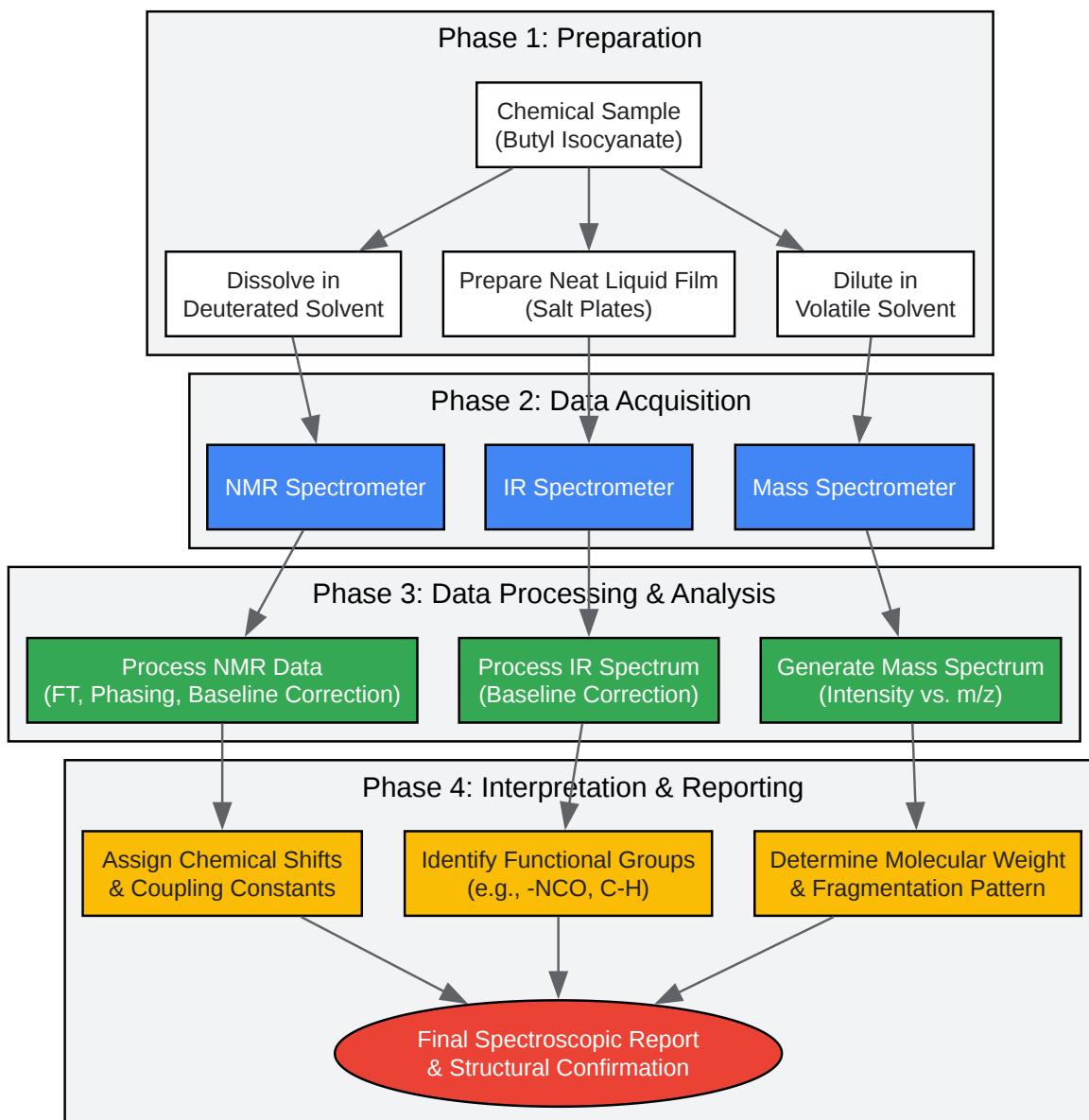
- Sample Preparation:

- For ^1H NMR, accurately weigh approximately 5-20 mg of **butyl isocyanate**. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.[9]
- The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), which is commonly used for nonpolar organic compounds.[9][10] The use of a deuterated solvent is essential for the instrument's lock system and to avoid large solvent peaks in ^1H NMR spectra.[11][12]
- The solution is then transferred into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect spectral resolution, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]
- The final liquid level in the NMR tube should be approximately 4-5 cm.[9][10] The tube is then capped securely.

- Data Acquisition:
 - The NMR tube is placed into a spinner turbine, and its depth is adjusted using a gauge.
 - The sample is inserted into the NMR spectrometer.
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl_3).[9]
 - Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks. [9]
 - Tuning: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal reception.[9]
 - Acquisition: Standard pulse sequences are used to acquire the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set. For ^{13}C NMR, a greater number of scans is required due to the lower natural abundance of the ^{13}C isotope. [10]

2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Since **butyl isocyanate** is a liquid at room temperature, its IR spectrum can be easily obtained as a "neat" sample (undiluted).[5][13]
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[5]
 - Using a Pasteur pipette, place one or two drops of **butyl isocyanate** onto the center of one salt plate.[5][13]
 - Place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film, creating a "sandwich".[5][13] Avoid introducing air bubbles.
- Data Acquisition:
 - Place the salt plate sandwich into the sample holder in the IR spectrometer.[13]
 - First, run a background spectrum with no sample in the beam path. This is to subtract the spectral contributions from atmospheric CO₂ and water vapor.
 - Next, acquire the spectrum of the **butyl isocyanate** sample.
 - After the measurement, the salt plates should be carefully separated, cleaned with a dry solvent like acetone, and returned to the desiccator.[5][13]


3. Mass Spectrometry (MS)

- Sample Preparation and Introduction:
 - For direct infusion analysis of a pure liquid like **butyl isocyanate**, the sample is typically diluted in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - The prepared solution is drawn into a syringe and introduced into the mass spectrometer's ion source at a constant flow rate via a syringe pump.
 - Alternatively, for analysis of complex mixtures or to achieve separation from impurities, the sample can be injected into a Gas Chromatography (GC) or Liquid Chromatography (LC) system coupled to the mass spectrometer (GC-MS or LC-MS).[14]

- Data Acquisition (Electron Ionization - EI):
 - Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[15] This "hard" ionization technique produces a molecular ion and a series of characteristic fragment ions.
 - Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.[15]
 - Deflection/Separation: In the mass analyzer (e.g., a quadrupole or time-of-flight), the ions are separated based on their mass-to-charge ratio (m/z).[15]
 - Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .[15]

Workflow for Spectroscopic Analysis

The logical progression from sample handling to final data interpretation is a critical aspect of chemical analysis. The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **butyl isocyanate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Butane, 1-isocyanato- [webbook.nist.gov]
- 3. Butyl isocyanate(111-36-4) 1H NMR spectrum [chemicalbook.com]
- 4. Butyl isocyanate(111-36-4) 13C NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Butyl isocyanate(111-36-4) IR Spectrum [chemicalbook.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. webassign.net [webassign.net]
- 14. organomation.com [organomation.com]
- 15. quora.com [quora.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Butyl Isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149574#spectroscopic-data-nmr-ir-ms-for-butyl-isocyanate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com